3,-Deoxy-3,-fluoro Thymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

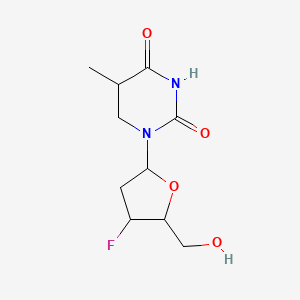

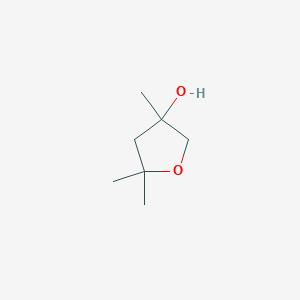

3,-Deoxy-3,-fluoro Thymidine, also known as 3′-deoxy-3′-fluorothymidine, is a fluorinated thymidine analog. It has gained significant attention in the field of molecular imaging, particularly in positron emission tomography (PET) for evaluating cell proliferation. This compound is a promising biomarker for various types of cancer due to its ability to reflect cellular proliferation activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,-Deoxy-3,-fluoro Thymidine can be synthesized using a multistep process. One common method involves the use of 3-N-Boc-1-[5-O-(4,4′-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-d-lyxofuranosyl] thymine as a precursor. The synthesis begins with the activation of 18F-fluoride ion, followed by a nucleophilic substitution reaction. The reaction is typically carried out in a mixture of thexyl alcohol and dimethyl sulfoxide. The final step involves deprotection and purification using solid-phase extraction .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules. The process includes the use of 3-N-Boc-5′-O-dimetoxytrityl-3′-O-nosyl-thymidine as the precursor. The labeling reaction is performed at high temperatures (100-130°C) in the presence of a phase transfer catalyst. The final product is purified using a combination of cartridges based on the solid-phase extraction method .

Analyse Des Réactions Chimiques

Types of Reactions

3,-Deoxy-3,-fluoro Thymidine undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The nucleophilic substitution reaction involves the replacement of a leaving group with a nucleophile, such as 18F-fluoride ion. Hydrolysis reactions are used to remove protecting groups from the precursor molecule .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 18F-fluoride ion, thexyl alcohol, dimethyl sulfoxide, and hydrochloric acid. The reactions are typically carried out under anhydrous conditions at elevated temperatures (85-130°C) .

Major Products Formed

The major product formed from these reactions is this compound itself. Byproducts may include unreacted fluorine-18, thymine, thymidine, chlorothymidine, and other related compounds .

Applications De Recherche Scientifique

3,-Deoxy-3,-fluoro Thymidine has a wide range of scientific research applications:

Oncology: It is used as a PET tracer for imaging cell proliferation in various cancers, including lung, brain, and breast cancers

Neurology: It is employed in the evaluation of gliomas and other brain tumors.

Pharmacokinetics: It helps in studying the pharmacokinetics of anticancer drugs and assessing early response to targeted therapies.

Preclinical Studies: It is used in preclinical studies to evaluate tumor proliferation and response to therapies.

Mécanisme D'action

3,-Deoxy-3,-fluoro Thymidine exerts its effects by mimicking thymidine, an essential building block of DNA. It is taken up by proliferating cells through nucleoside transporters and phosphorylated by thymidine kinase 1 (TK1). This phosphorylation traps the compound inside the cells, allowing it to serve as a marker for cell proliferation. The uptake of this compound is primarily determined by TK1 activity and the balance between salvage and de novo DNA synthesis pathways .

Comparaison Avec Des Composés Similaires

3,-Deoxy-3,-fluoro Thymidine is often compared with other thymidine analogs, such as:

5-Fluorouracil: An antineoplastic agent used in cancer treatment but undergoes rapid catabolism.

5-Iododeoxyuridine and 5-Bromodeoxyuridine: Halogenated thymidine analogs used in imaging but limited by rapid catabolism.

11C-Thymidine: A native pyrimidine base used in DNA synthesis but limited by its short half-life and rapid biodegradation.

The uniqueness of this compound lies in its stability to thymidine phosphorylase, making it a more reliable tracer for imaging cell proliferation .

Propriétés

Formule moléculaire |

C10H15FN2O4 |

|---|---|

Poids moléculaire |

246.24 g/mol |

Nom IUPAC |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16) |

Clé InChI |

ZVFFTPOLGXQZOA-UHFFFAOYSA-N |

SMILES canonique |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)

![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)

![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)